NG-Nitroarginine methyl ester hydrochloride

Description

Competitive Inhibition of Enzymatic Activity via Arginine Analog Structural Mimicry

L-NAME HCl functions as a competitive NOS inhibitor by exploiting its structural similarity to the endogenous substrate L-arginine. The compound retains the core guanidino group and α-amino acid backbone of arginine but introduces a nitro (-NO₂) substitution at the N^G^ position and a methyl ester at the carboxyl terminus. These modifications render it unrecognizable by arginase while preserving affinity for the NOS active site.

Crystallographic studies of NOS isoforms reveal that the methyl ester moiety of L-NAME HCl forms hydrogen bonds with Glu592 in rat nNOS, mimicking the interactions of arginine’s α-carboxylate group. The nitro group occupies a hydrophobic pocket near the heme cofactor, displacing the catalytically essential water molecule required for oxygen activation. This dual interaction blocks substrate access and prevents the conformational changes necessary for electron transfer from NADPH to the heme domain.

The Ki values for L-NAME HCl vary significantly across isoforms: 15 nM for bovine nNOS, 39 nM for human eNOS, and 4.4 μM for murine iNOS. This selectivity arises from subtle differences in the active site topology of NOS isoforms, particularly the size and flexibility of the substrate-entry channel.

Time-Dependent Pharmacodynamic Profiling of NOS Isoform Selectivity

The inhibitory potency of L-NAME HCl is not static but evolves over time due to its gradual hydrolysis to NG-nitro-L-arginine (L-NOARG). In rat isolated hearts, a 0.25 μmol bolus of L-NAME HCl increased coronary perfusion pressure with a half-time of 4.2 minutes, compared to 0.7 minutes for L-NOARG. This delayed onset correlates with the accumulation of L-NOARG in the coronary effluent, as confirmed by high-performance liquid chromatography (HPLC).

Hydrolysis kinetics differ across biological matrices:

- Buffer (pH 7.4): Half-life = 365 ± 11.2 minutes

- Human plasma: Half-life = 207 ± 1.7 minutes

- Whole blood: Half-life = 29 ± 2.2 minutes

The truncated half-life in blood results from erythrocyte esterase activity, but paradoxically, blood cells sequester L-NOARG, reducing its effective concentration. This compartmentalization creates a biphasic inhibition profile—rapid initial effects from residual L-NOARG in commercial preparations (≈2% impurity), followed by sustained inhibition from newly generated L-NOARG.

Redox-Mediated NO Release from Guanidino Nitro Group Architecture

Contrary to its role as a NOS inhibitor, L-NAME HCl slowly releases NO through redox cycling of its guanidino nitro group. Isotopic labeling experiments using ¹⁵N-L-NAME HCl demonstrate nitro-to-nitrite conversion, followed by NO liberation under physiological conditions. This process is accelerated in inflammatory microenvironments, where elevated ROS levels promote one-electron reductions of the nitro group.

The NO release capacity is structure-dependent:

- L-NAME HCl: Releases NO at 0.12 nmol/min/mg in resting vasculature, increasing to 0.45 nmol/min/mg during inflammation

- D-NAME (inactive enantiomer): Similar NO release profile, confirming nitro group-driven mechanism

- L-NMMA (methylated guanidine): No NO release due to absence of nitro group

This ancillary NO production may counteract L-NAME HCl’s inhibitory effects by replenishing intracellular NO stores, particularly in endothelial cells where eNOS-derived NO is critical for vasodilation.

Fenton Chemistry Interactions in Reactive Oxygen Species Microenvironments

The Fenton reaction—a Fe²⁺-catalyzed decomposition of hydrogen peroxide (H₂O₂)—plays a pivotal role in modulating L-NAME HCl’s activity. In ROS-rich environments, Fenton chemistry accelerates NO release through two synergistic pathways:

- Nitro group reduction: Fe²⁺ donates electrons to the nitro group, generating nitrite (NO₂⁻) and ultimately NO

- Ester bond cleavage: Hydroxyl radicals (- OH) hydrolyze the methyl ester, enhancing L-NOARG formation

In rat models of hepatopulmonary syndrome, nebulized L-NAME HCl paradoxically improves arterial oxygenation by 55%—an effect attributable to its ROS-dependent NO release counteracting pathological vasoconstriction. This duality underscores the compound’s context-dependent pharmacology, where local redox conditions dictate whether inhibition or NO donation predominates.

Properties

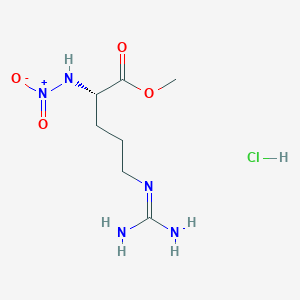

Molecular Formula |

C7H16ClN5O4 |

|---|---|

Molecular Weight |

269.69 g/mol |

IUPAC Name |

methyl (2S)-5-(diaminomethylideneamino)-2-nitramidopentanoate;hydrochloride |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1 |

InChI Key |

NKNIIMOFSJEINW-JEDNCBNOSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N)N[N+](=O)[O-].Cl |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N)N[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-NAME hydrochloride is synthesized through the esterification of NG-Nitro-L-arginine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of L-NAME hydrochloride involves large-scale esterification processes, often using automated systems to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels required for scientific research .

Chemical Reactions Analysis

2.1. Nitric Oxide Synthase Inhibition

The compound acts as a competitive, slowly reversible inhibitor of nitric oxide synthases (NOS), including endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) isoforms.

-

Mechanism : Binds to the active site of NOS, preventing L-arginine conversion to citrulline and nitric oxide .

-

Inhibitor Constants :

Enzyme IC₅₀ eNOS 500 nM nNOS 15 nM iNOS 39 nM

2.2. Interaction with Fluorescence Probes

In analytical chemistry, it forms conjugates with fluorogenic compounds (e.g., 4'-geranyloxyferulic acid) for HPLC detection. The reaction involves:

-

Extraction : Methanol-based extraction from biological samples.

-

Separation : Gradient elution using formic acid/methanol mobile phase.

-

Detection : Fluorescence at 319/398 nm excitation/emission wavelengths .

3.1. Hydrogen Bonding with Solvents

The compound forms hydrogen bonds with 2,2,2-trifluoroethanol (TFE) via the nitro group and ester oxygen. These interactions exhibit distinct spectral shifts:

| Complex | OH-Stretch Red Shift (cm⁻¹) | Gibbs Free Energy (kJ/mol) |

|---|---|---|

| TFE-MA | 119 | 1.5 |

| TFE-MF | 93 | 4.5 |

| TFE-MTFA | 44 | 8.6 |

3.2. Thermodynamics of Oxidative Degradation

In dimethyl sulfoxide, the compound undergoes oxidation, modeled as pseudo-first-order kinetics. Eyring analysis reveals:

-

Activation energy : Not explicitly quantified but correlates with solvent-induced effects.

-

Thermodynamic parameters : Calculated using Eyring’s equation to estimate transition state energies .

4.1. Endothelial Microparticle Release

In low shear stress conditions, NG-Nitroarginine methyl ester hydrochloride increases endothelial microparticle (EMP) release by:

-

Rho/ERK Pathway Activation : Upregulates Rho kinases and ERK1/2 activity.

-

NO-Dependent Regulation : Antagonizes NO-mediated suppression of EMP release .

4.2. Serotonin Metabolism Modulation

The compound increases brain serotonin metabolism and induces hypophagia. This effect is independent of 5-HT depletion, suggesting a direct NO-mediated pathway .

5.1. HPLC Method Validation

A validated HPLC-fluorescence method quantifies the compound in mononuclear cells:

| Parameter | Value |

|---|---|

| Linearity : | 1.0–50 μg/mL (r² > 0.9995) |

| LOD/LOQ : | 0.3/1.0 μg/mL |

| Recovery : | 92–95% |

| Precision : | ≤6.8% RSD |

Clinical and Research Significance

-

Hypertension Models : Chronic administration increases blood pressure via NO blockade .

-

Anti-Inflammatory Studies : Reduces IL-2-induced capillary leakage in tumor-bearing mice .

-

Neuropharmacology : Investigated for spinal cord injury and hypotension treatment .

This compound’s reactivity profile underscores its utility as a nitric oxide inhibitor and analytical reagent, with applications spanning cardiovascular research, cancer therapy, and neurochemical studies.

Scientific Research Applications

Cardiovascular Research

Mechanism of Action:

NG-NAME acts as a competitive inhibitor of nitric oxide synthase, leading to decreased production of nitric oxide (NO). This inhibition affects vasodilation and blood flow regulation.

Key Findings:

- Vasodilatory Responses: Studies have demonstrated that NG-NAME significantly inhibits vasodilatory responses induced by various agents such as bradykinin and serotonin in guinea pig coronary beds. This effect highlights its utility in understanding the role of NO in vascular physiology .

- Pulmonary Edema and Tumor Growth: Research indicated that NG-NAME administration reduced interleukin-2-induced pulmonary edema and tumor growth in mice models, suggesting its potential in cancer therapy by modulating vascular permeability .

Immunology

Influence on Immune Responses:

NG-NAME's ability to inhibit nitric oxide synthesis has implications for immune modulation.

Case Studies:

- In a study involving rats with subacute peritonitis, the combined treatment of parenteral arginine and NG-NAME improved liver function and reduced systemic inflammation. The treatment modulated leukocyte responses, indicating its potential for therapeutic use in inflammatory conditions .

- Another study demonstrated that perinatal administration of NG-NAME affected adult behaviors related to anxiety and depression in mice, suggesting a role for NO in neurodevelopmental processes linked to immune responses .

Neurobiology

Neuroprotective Effects:

NG-NAME has been investigated for its neuroprotective properties following spinal cord injuries.

Research Insights:

- A study involving rabbits subjected to spinal cord compression showed that topical application of NG-NAME resulted in observable differences in tissue edema and neuronal degeneration compared to controls. This suggests that inhibiting NO synthesis can influence recovery processes post-injury .

Behavioral Studies

Impact on Anxiety and Depression:

Research has explored how NG-NAME influences behavior through its effects on the nitrergic system.

Findings:

- The administration of NG-NAME during critical developmental periods was shown to decrease anxiety-like behaviors in adult mice. This indicates that the modulation of NO levels can have lasting effects on behavior and emotional regulation .

Summary Table of Applications

Mechanism of Action

L-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine . This inhibition occurs through competitive binding to the active site of NOS, preventing the conversion of L-arginine to nitric oxide . The reduction in nitric oxide levels leads to various physiological effects, including increased blood pressure and altered vascular reactivity .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

L-NAME is often compared to other NOS inhibitors, which differ in isoform selectivity, potency, and applications:

Non-Selective NOS Inhibitors

L-NMMA Acetate Mechanism: Broadly inhibits all NOS isoforms by competing with L-arginine. Applications: Used in studies requiring systemic NO suppression, such as septic shock models .

7-Nitroindazole (7-NI) Mechanism: Non-competitive inhibitor with partial blood-brain barrier penetration. Applications: Preferred in neurological studies targeting neuronal NOS (nNOS) . Key Difference: 7-NI’s selectivity for nNOS over eNOS is context-dependent, unlike L-NAME’s broader action.

iNOS-Selective Inhibitors

1400W Dihydrochloride Mechanism: Potent, irreversible iNOS inhibitor with IC₅₀ = 7.2 nM. Applications: Used in inflammatory models (e.g., arthritis, endotoxemia) to specifically block iNOS-derived NO . Key Difference: 1400W’s high selectivity avoids off-target effects on eNOS, unlike L-NAME.

L-Canavanine Sulfate Mechanism: Competitive arginine analog with preferential iNOS inhibition. Applications: Immune response studies, particularly in macrophage activation .

Stereoisomers

- D-NAME: The D-isomer of L-NAME shows negligible NOS inhibition due to stereochemical incompatibility with the enzyme’s active site . This highlights the importance of chirality in inhibitor design.

Comparative Efficacy in Vascular Studies

Structural and Pharmacokinetic Differences

Research Contexts and Limitations

- L-NAME: Strengths: Effective in acute NO suppression; widely used in hypertension models (e.g., NG-nitroarginine-induced rats) . Limitations: Non-selectivity may confound results in systems with multiple NOS isoforms.

- 1400W: Strengths: Exceptional iNOS specificity; ideal for chronic inflammation studies. Limitations: Limited utility in eNOS-dependent vascular studies.

Biological Activity

NG-Nitroarginine methyl ester hydrochloride, commonly referred to as L-NAME, is a well-characterized non-selective inhibitor of nitric oxide synthase (NOS). This compound has garnered significant attention in biomedical research due to its role in modulating nitric oxide (NO) production, which is crucial for various physiological processes. This article delves into the biological activity of L-NAME, supported by data tables, case studies, and detailed research findings.

L-NAME acts primarily by inhibiting the conversion of L-arginine to nitric oxide, a process catalyzed by nitric oxide synthase. The compound requires hydrolysis to its active form, NG-nitro-L-arginine (L-NNA), which exhibits competitive inhibition of NOS. The inhibition of NO synthesis affects numerous biological pathways, including vascular tone regulation, neurotransmission, and immune responses.

Biological Effects

-

Vascular Effects

- L-NAME has been shown to influence vascular function significantly. It causes vasoconstriction and increases blood pressure by inhibiting endothelium-dependent relaxation mechanisms mediated by NO. Studies indicate that L-NAME administration leads to reduced acetylcholine-induced relaxation in rat aortic rings with an IC₅₀ of approximately 400 nM .

-

Neurological Implications

- Research indicates that L-NAME impacts neuroplasticity and behavior. A study demonstrated that perinatal administration of L-NAME in mice resulted in decreased anxiety- and depression-like behaviors in adulthood, suggesting that early disruption of the nitrergic system can have long-lasting effects on emotional regulation .

-

Cancer Research

- In the context of cancer therapy, L-NAME has been investigated for its potential to mitigate interleukin-2-induced capillary leakage without compromising therapeutic efficacy. In tumor-bearing mice, L-NAME administration was associated with reduced tumor growth and improved vascular integrity during IL-2 treatment .

Table 1: Summary of Key Studies Involving L-NAME

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Dos-Santos et al. (2023) | Investigate effects on anxiety/depression | Perinatal administration in mice | Decreased anxiety/depression-like behaviors in adulthood |

| Gallo and Iadecola (2011) | Explore neuroplasticity | Behavioral tests post-L-NAME treatment | Altered protein expression linked to neuroplasticity |

| Pfeiffer et al. (1996) | Assess impact on tumor growth | IL-2 treatment with/without L-NAME | Reduced capillary leakage; inhibited tumor growth |

Detailed Research Findings

- Anxiety and Depression Modulation :

- Endothelial Function :

- Urinary Tract Function :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.